Home > Products > Screening Compounds P57248 > 1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol
1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol - 612523-78-1

1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Catalog Number: EVT-3521288
CAS Number: 612523-78-1
Molecular Formula: C12H9ClN4O
Molecular Weight: 260.68
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ibrutinib (PCI-32765)

  • Compound Description: Ibrutinib is a potent, orally available, and irreversible inhibitor of Bruton's tyrosine kinase (BTK). [] It has demonstrated clinical efficacy in treating various B-cell malignancies. [] Recent studies have also identified moderate inhibitory activity against FLT3 kinase, particularly the FLT3-ITD mutant. []

CHMFL-FLT3-122 ((R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone)

  • Compound Description: CHMFL-FLT3-122 is a potent and orally available FLT3 kinase inhibitor. [] It exhibits significant inhibitory activity against FLT3-ITD positive AML cell lines and has demonstrated efficacy in suppressing tumor growth in vivo. [] Notably, it displays selectivity for FLT3 over c-KIT kinase, potentially mitigating myelosuppression toxicity associated with dual inhibition. []
  • Relevance: CHMFL-FLT3-122 was discovered through structure-guided drug design based on the structure of Ibrutinib, specifically targeting its activity against FLT3 kinase. [] This compound, like 1-[(4-Chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol, features a pyrazolo[3,4-d]pyrimidine scaffold, indicating a shared structural motif for FLT3 kinase inhibition.

1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213)

  • Compound Description: CHMFL-FLT3-213 is a highly potent type II FLT3 kinase inhibitor. [] It demonstrates significant inhibitory activity against FLT3-ITD mutants and associated oncogenic mutations, effectively targeting FLT3-ITD mediated signaling pathways and inducing apoptosis. [] Preclinical studies have shown its efficacy in suppressing tumor growth in vivo with acceptable bioavailability and minimal toxicity. []
  • Relevance: Developed as a potent FLT3-ITD inhibitor, CHMFL-FLT3-213 exemplifies the importance of the pyrazolo[3,4-d]pyrimidine scaffold in targeting this kinase. [] This shared structural feature with 1-[(4-Chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol implies a potential for similar biological activity and warrants further investigation.

4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

  • Compound Description: This compound serves as a versatile intermediate in synthesizing various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines. [] Its structure allows for the introduction of diverse substituents at the 4 and 6 positions, enabling the exploration of structure-activity relationships and the development of compounds with potentially valuable pharmacological properties. []
  • Relevance: 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine highlights the significance of the pyrazolo[3,4-d]pyrimidine core as a building block for diverse analogs. [] Sharing this core structure with 1-[(4-Chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol suggests that the target compound could also serve as a starting point for generating a library of derivatives with varying pharmacological activities.

6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Compound Description: This compound represents a specific example of a 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidine, a class of compounds recognized for their diverse pharmacological activities. [] Its synthesis demonstrates the feasibility of selectively introducing substituents at specific positions of the pyrazolo[3,4-d]pyrimidine scaffold, which is crucial for optimizing desired biological effects. []
  • Relevance: The successful synthesis and characterization of 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine emphasize the versatility of the pyrazolo[3,4-d]pyrimidine core structure. [] This reinforces the potential of 1-[(4-Chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol as a starting point for developing analogs with diverse pharmacological profiles.

(S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one (IHMT-PI3Kδ-372)

  • Compound Description: IHMT-PI3Kδ-372 is a potent and selective PI3Kδ inhibitor. [] It exhibits good selectivity over other Class I PI3Ks and protein kinases. [] Preclinical studies demonstrate favorable pharmacokinetic properties for inhaled delivery and efficacy in improving lung function in a rodent model of pulmonary inflammation. []
  • Relevance: While structurally distinct from 1-[(4-Chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol, IHMT-PI3Kδ-372 highlights the significance of substituted pyrazolo[3,4-d]pyrimidines in medicinal chemistry. [] This compound's potent and selective inhibition of PI3Kδ underscores the potential of this chemical class for developing targeted therapies, suggesting that further exploration of 1-[(4-Chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol derivatives could uncover valuable pharmacological activities.

Properties

CAS Number

612523-78-1

Product Name

1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol

IUPAC Name

1-[(4-chlorophenyl)methyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one

Molecular Formula

C12H9ClN4O

Molecular Weight

260.68

InChI

InChI=1S/C12H9ClN4O/c13-9-3-1-8(2-4-9)6-17-11-10(5-16-17)12(18)15-7-14-11/h1-5,7H,6H2,(H,14,15,18)

InChI Key

JOZFGNICYPCSTR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN2C3=C(C=N2)C(=O)NC=N3)Cl

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C=N2)C(=O)NC=N3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.